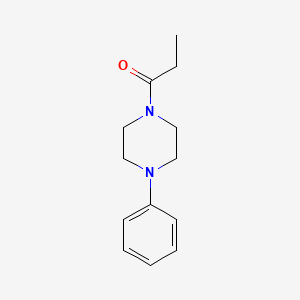![molecular formula C9H9F3O2 B1654647 (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol CAS No. 255733-11-0](/img/structure/B1654647.png)
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Overview
Description
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using biocatalysts. In this method, recombinant Escherichia coli cells are employed to catalyze the reduction, resulting in high enantioselectivity and yield . The reaction is typically carried out in a polar organic solvent-aqueous medium, with isopropanol being a preferred cosolvent to enhance substrate solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts to achieve high yields and enantiomeric excess. The use of polar organic solvents in combination with aqueous media allows for efficient conversion and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)acetophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the presence of a hydroxyl group instead of the ethane-1,2-diol moiety.
α-Trifluoromethylstyrene: Contains a trifluoromethyl group attached to a styrene moiety, used as a synthetic intermediate.
Uniqueness
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is unique due to its combination of the trifluoromethyl group and the ethane-1,2-diol moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPLWVXTACBUHY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90776464 | |
| Record name | (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255733-11-0 | |
| Record name | (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90776464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


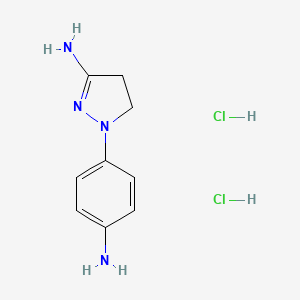
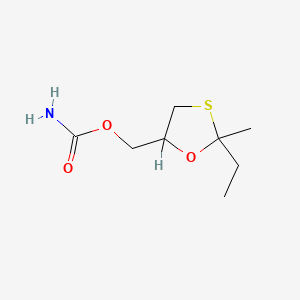
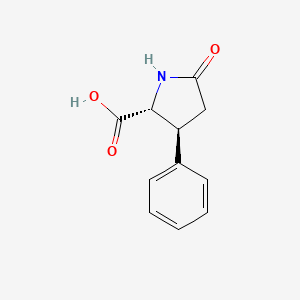
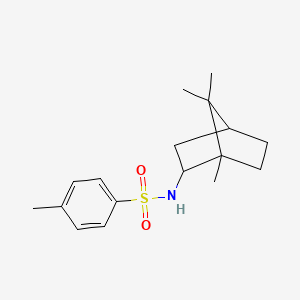
![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1654571.png)
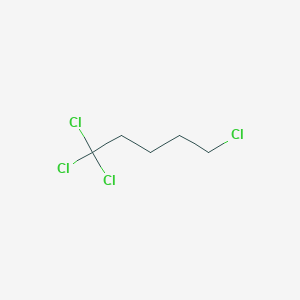
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol](/img/structure/B1654573.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1,3-dimethylbutyl]-2,6-dimethylphenol](/img/structure/B1654574.png)
![2-[2-[(4-Chlorophenyl)methylamino]-2-oxoethoxy]benzoic acid](/img/structure/B1654577.png)
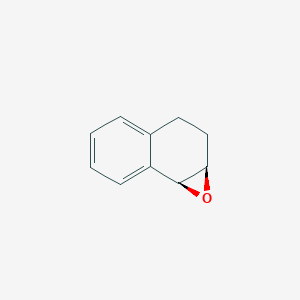
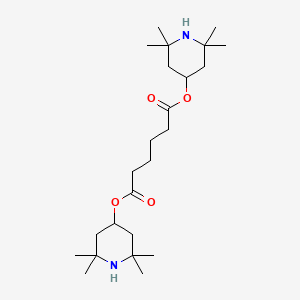
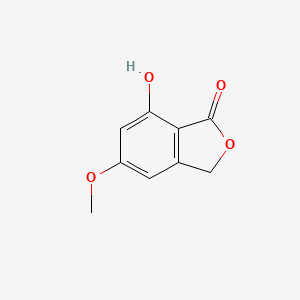
![1H,3H-Thieno[3,4-c]thiophene](/img/structure/B1654585.png)
